molecular formula C10H9NO B1615902 2-Methyl-5-phenyloxazole CAS No. 3969-09-3

2-Methyl-5-phenyloxazole

Cat. No. B1615902
CAS RN: 3969-09-3
M. Wt: 159.18 g/mol
InChI Key: PXBSHTWLLVDXIH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyloxazole is a chemical compound used for proteomics research applications . It has a molecular formula of C10H9NO and a molecular weight of 159.188 .


Synthesis Analysis

The synthesis of 2-Methyl-5-phenyloxazole involves several stages. The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, which leads to the formation of 2-methyl-5-phenyloxazole .


Chemical Reactions Analysis

The reaction kinetics for the gas-phase photo-oxidation of 2-methyl-5-phenyloxazole has been scrutinized to elucidate the energetically favorable pathway .

properties

IUPAC Name

2-methyl-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBSHTWLLVDXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289934
Record name 2-methyl-5-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenyloxazole

CAS RN

3969-09-3
Record name 3969-09-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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